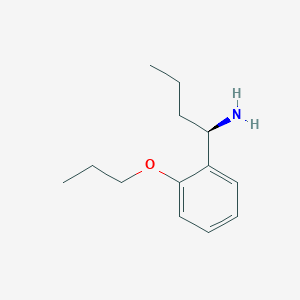

(R)-1-(2-Propoxyphenyl)butan-1-amine

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

(1R)-1-(2-propoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-7-12(14)11-8-5-6-9-13(11)15-10-4-2/h5-6,8-9,12H,3-4,7,10,14H2,1-2H3/t12-/m1/s1 |

InChI Key |

VYFQIZICRVOBTI-GFCCVEGCSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1OCCC)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1OCCC)N |

Origin of Product |

United States |

Biological Activity

(R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral amine that has garnered attention for its potential biological activities, particularly in the context of neuropsychiatric disorders and other therapeutic applications. This compound's unique structure, characterized by the presence of a propoxy group attached to a phenyl ring linked to a butanamine backbone, influences its pharmacological properties and interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.30 g/mol

- IUPAC Name : this compound

The structural features of this compound allow it to engage in specific interactions with receptors and enzymes, which are critical for its biological activity.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin receptors. Research indicates that it may modulate the activity of the 5-HT1A receptor subtype, which is known to influence mood and anxiety. The amine group in the compound allows for hydrogen bonding and ionic interactions with target molecules, enhancing its pharmacological efficacy.

Neuropharmacological Effects

Studies have suggested that this compound exhibits significant effects on mood regulation and anxiety reduction. Its potential as an anxiolytic or antidepressant agent is supported by evidence demonstrating its ability to alter serotonin signaling pathways .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. In various animal models, it was found to enhance the anticonvulsant effects of other drugs, indicating a synergistic potential that could be harnessed in treating seizure disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (R)-1-(2-Methoxyphenyl)butan-1-amine | Contains a methoxy group instead of propoxy | Similar neuropharmacological effects |

| (R)-1-(2-Ethoxyphenyl)butan-1-amine | Contains an ethoxy group | Potential anxiolytic properties |

| (R)-1-(2-Butoxyphenyl)butan-1-amine | Contains a butoxy group | Investigated for similar receptor interactions |

This table highlights how variations in the alkyl chain affect the biological activity and reactivity of these compounds.

Study 1: Neuropharmacological Evaluation

In a controlled study, this compound was administered to rodent models to assess its anxiolytic effects. Behavioral tests such as the elevated plus maze and forced swim test indicated a significant reduction in anxiety-like behaviors at doses of 10 mg/kg, suggesting effective modulation of serotonin pathways .

Study 2: Anticonvulsant Activity Assessment

Another study focused on evaluating the anticonvulsant properties of this compound in combination with standard anticonvulsants. Results showed that co-administration with phenobarbital led to enhanced seizure control in murine models, indicating its potential utility as an adjunct therapy in epilepsy management.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be compared to derivatives with varying substituents, positions, and alkyl chain lengths (Table 1).

Table 1: Structural Comparison of (R)-1-(2-Propoxyphenyl)butan-1-amine and Analogs

Key Observations :

- The propoxy group in the ortho position increases steric bulk and lipophilicity compared to methyl or chloro substituents .

Physicochemical Properties Comparison

Lipophilicity :

- The propoxy group increases logP compared to methyl or chloro substituents, suggesting higher membrane permeability .

- The butan-1-amine chain further elevates lipophilicity relative to ethan-1-amine analogs .

Solubility :

- Higher lipophilicity may reduce aqueous solubility, necessitating hydrochloride salt formulations (e.g., as seen in ) for improved stability and bioavailability.

Viscosity :

- In mixtures with 1-alkanols, longer alkyl chains (e.g., butan-1-amine vs. propan-1-amine) reduce viscosity deviations (ηΔ), indicating stronger solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.